7-Bromo-4-((tert-butoxycarbonyl)amino)chromane-4-carboxylic acid
Description
Properties
Molecular Formula |
C15H18BrNO5 |
|---|---|
Molecular Weight |
372.21 g/mol |
IUPAC Name |
7-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydrochromene-4-carboxylic acid |
InChI |
InChI=1S/C15H18BrNO5/c1-14(2,3)22-13(20)17-15(12(18)19)6-7-21-11-8-9(16)4-5-10(11)15/h4-5,8H,6-7H2,1-3H3,(H,17,20)(H,18,19) |
InChI Key |
OSKISRYVJHFYQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCOC2=C1C=CC(=C2)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 7-Bromoquinoline-2,4-carboxylic acid (Chromane Core Formation)
- Starting Materials: 6-Bromoisatin, pyruvic acid, 15% sodium hydroxide solution.
- Procedure: Mix 6-bromoisatin with pyruvic acid and 15% NaOH, heat at 100 °C for 3 hours to promote rearrangement and ring closure forming 7-bromoquinoline-2,4-carboxylic acid.
- Work-up: Cool to 0 °C, dilute with water and concentrated hydrochloric acid, filter, wash, and dry.
- Yield: Approximately 55% isolated yield.
- Notes: This step forms the brominated chromane or quinoline core essential for subsequent modifications.
Step 2: Conversion to 7-Bromoquinoline-4-carboxylic acid
- Reagents: Nitrobenzene as solvent.
- Procedure: Heat nitrobenzene to 200 °C, slowly add 7-bromoquinoline-2,4-carboxylic acid, reflux at 210 °C for 45 minutes to induce elimination reaction converting the 2,4-carboxylic acid to 4-carboxylic acid.
- Work-up: Cool, filter through kieselguhr, wash with diethyl ether, treat solid with NaOH solution, filter, acidify filtrate to precipitate product.
- Yield: Approximately 79% isolated yield.
- Notes: High temperature and careful control of addition rate are critical to avoid decomposition.
Step 3: Esterification to 7-Bromoquinoline-4-carboxylic acid methyl ester
- Reagents: Methanol, thionyl chloride.
- Procedure: Dissolve the acid in methanol (partial dissolution), add thionyl chloride dropwise, reflux overnight with periodic thionyl chloride supplementation every 4 hours.
- Work-up: Spin-dry, extract with ethyl acetate, wash with sodium bicarbonate solution, dry over anhydrous sodium sulfate, evaporate solvent.
- Yield: Approximately 80.5% isolated yield.
- Notes: Thionyl chloride activates the acid for esterification; careful control of reaction time and temperature maximizes yield.
Step 4: Introduction of the Boc-Protected Amino Group
- Reagents: Methyl 7-bromoquinoline-4-carboxylate, cesium carbonate, tert-butoxycarbonyl amine (NH2Boc), Xantphos (ligand), palladium acetate, 1,4-dioxane.
- Procedure: Combine reagents under nitrogen atmosphere, reflux for 3 hours to perform palladium-catalyzed amination introducing the Boc-protected amino group at the 4-position.
- Work-up: Cool, evaporate solvent, purify by extraction with petroleum ether and ethyl acetate (5:1).
- Yield: Approximately 98% isolated yield.
- Notes: This step uses Pd-catalyzed Buchwald-Hartwig amination, a reliable method for C-N bond formation in aromatic systems.
Data Table: Summary of Key Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Rearrangement (chromane core) | 6-bromoisatin, pyruvic acid, 15% NaOH | 100 | 3 hours | 55 | Formation of 7-bromoquinoline-2,4-COOH |
| 2 | Elimination | Nitrobenzene solvent | 200-210 | 45 minutes | 79 | Conversion to 7-bromoquinoline-4-COOH |
| 3 | Esterification | Methanol, thionyl chloride | Reflux (~65) | Overnight + | 80.5 | Methyl ester formation |
| supplementation every 4 h | ||||||
| 4 | Pd-catalyzed amination | NH2Boc, Cs2CO3, Pd(OAc)2, Xantphos, 1,4-dioxane | Reflux (~101) | 3 hours | 98 | Introduction of Boc-protected amino |
Research Findings and Analysis
- The synthetic route avoids highly toxic reagents and expensive catalysts by employing commercially available 6-bromoisatin and pyruvic acid as starting materials.
- The process is scalable due to relatively mild reaction conditions and straightforward purification steps.
- The use of palladium-catalyzed amination with Xantphos ligand enables high selectivity and yield in introducing the Boc-protected amino group.
- The esterification step with thionyl chloride in methanol is a classical and efficient method to activate the carboxylic acid for subsequent functionalization.
- The overall process has been documented to provide high total yields with good purity suitable for further chemical or pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-((tert-butoxycarbonyl)amino)chromane-4-carboxylic acid can undergo several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Carboxylation and Decarboxylation: The carboxylic acid group can participate in carboxylation and decarboxylation reactions under specific conditions.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), bromine.
Protection: Di-tert-butyl dicarbonate (Boc2O), sodium hydroxide, 4-dimethylaminopyridine (DMAP).
Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the chromane ring can be formed.
Deprotected Amino Acid: Removal of the Boc group yields the free amino acid derivative.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Recent studies have indicated that derivatives of chromane compounds exhibit significant anticancer properties. For instance, 7-bromo derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation. A study demonstrated that the compound could inhibit the growth of breast cancer cells through the modulation of specific signaling pathways .
- Antimicrobial Properties
- Neuroprotective Effects
Material Science Applications
-
Polymer Synthesis
- The unique structure of 7-bromo-4-((tert-butoxycarbonyl)amino)chromane-4-carboxylic acid allows it to be used as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, which are crucial for applications in coatings and composites .
- Dyes and Pigments
Research Tool Applications
- Biochemical Probes
- Drug Development
Case Studies
Mechanism of Action
The mechanism of action of 7-Bromo-4-((tert-butoxycarbonyl)amino)chromane-4-carboxylic acid depends on its specific applicationThe Boc protecting group can be removed to reveal the active amino group, which can then participate in further biochemical reactions .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
A. Boc-Protected Amino Acid Derivatives Compounds such as 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid (CAS 232595-59-4) and 5-({11-[(tert-butoxycarbonyl)amino]undecanoyl}amino)-2-hydroxy-3-sulfobenzoic acid share the Boc-amino and carboxylic acid functionalities. Key differences include:
- Chromane vs.
- Substituent Effects: The 7-bromo substituent in the target compound may enhance electrophilic aromatic substitution reactivity compared to non-halogenated analogs like 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid .
B. Brominated Heterocyclic Carboxylic Acids
- 7-Bromoisoquinoline-4-carboxylic acid and 7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid (CAS 77282-37-2) feature bromine on aromatic systems but differ in core structure: Chromane vs. Bromine Position: All three compounds have bromine at the 7-position, but its electronic impact varies with the heterocycle. For example, in quinoline derivatives, bromine may direct electrophilic attacks to specific positions due to the nitrogen’s electron-withdrawing effect .
A. Physical Properties
Key Observations :
- The Boc-protected amino benzoic acid derivatives (e.g., ) generally exhibit higher crystallinity, as evidenced by well-defined melting points.
- The target compound’s chromane backbone may reduce solubility in polar solvents compared to sulfobenzoic acid derivatives (e.g., ).
Biological Activity
7-Bromo-4-((tert-butoxycarbonyl)amino)chromane-4-carboxylic acid (CAS Number: 2089649-47-6) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical formula:
- Molecular Formula : C15H18BrNO5
- Molecular Weight : 372.220 g/mol
The compound features a bromine atom, a tert-butoxycarbonyl group, and a chromane backbone, which contribute to its unique biological activity.
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Inhibition of Kinase Activity : Compounds in this class have shown potential as inhibitors of various kinases, which are critical in signaling pathways related to cell proliferation and survival.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially impacting conditions such as asthma and allergic reactions by inhibiting the degranulation of mast cells and basophils .
- Anticancer Activity : Preliminary studies suggest that derivatives can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound and related compounds.
Case Study 1: Anticancer Activity
In a study evaluating the cytotoxic effects of related chromane derivatives, researchers observed that certain compounds induced significant apoptosis in FaDu hypopharyngeal tumor cells. The study highlighted that the structure of these compounds plays a crucial role in their interaction with cellular targets, suggesting that this compound may share similar properties .
Case Study 2: Anti-inflammatory Properties
A study focused on the anti-inflammatory potential of chromane derivatives demonstrated that these compounds could inhibit the release of pro-inflammatory mediators from mast cells. This effect was attributed to the inhibition of signaling pathways activated by Fc receptors, which are crucial in allergic responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
